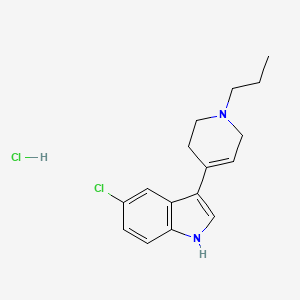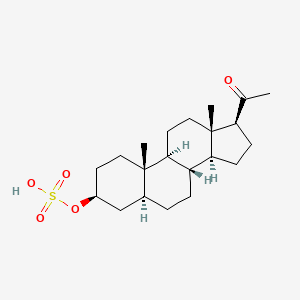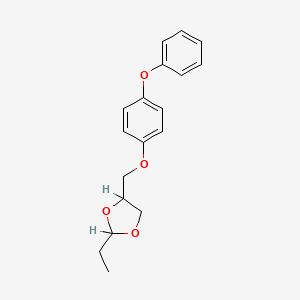
Diofenolan
Vue d'ensemble
Description
Diofenolan is a novel insect growth regulator used for the control of scale insects and many lepidopteran pests . It has been found to severely hamper the normal growth, development, and metamorphosis of the common citrus swallowtail butterfly, Papilio demoleus .
Molecular Structure Analysis
Diofenolan has the molecular formula C18H20O4 . It is a mixture of 50%–80% rac-(2R,4S)-2-ethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane and 50%–20% rac-(2R,4R)-2-ethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane .
Chemical Reactions Analysis
Diofenolan has been identified as a juvenile hormone (JH) agonist, demonstrating potent activity in inducing male offspring production in daphnids, showcasing its role in modulating endocrine signaling pathways.
Physical And Chemical Properties Analysis
Diofenolan has an empirical formula of C18H20O4, and its molecular weight is 300.35 . It is an analytical standard and a mixture of diastereomers .
Applications De Recherche Scientifique
Agriculture: Pest Management in Citrus Cultivation
Diofenolan has been identified as an effective insect growth regulator for managing pests in citrus cultivation. It disrupts the normal growth and development of the common citrus butterfly, Papilio demoleus , which is a major pest affecting citrus production worldwide. The application of Diofenolan can lead to deformities in larvae and pupae, ultimately inhibiting adult emergence and reducing pest populations .
Entomology: Study of Insect Growth and Metamorphosis
In entomological research, Diofenolan serves as a tool to study the effects of juvenile hormone analogs on insect growth and metamorphosis. By observing the deformities and developmental disruptions caused by Diofenolan in insects like Papilio demoleus , researchers can gain insights into the hormonal regulation of insect life cycles .
Integrated Pest Management (IPM)
Diofenolan’s role in IPM strategies is significant due to its specificity and low environmental impact. It’s used to control a variety of pests including scale insects and lepidopteran pests of deciduous fruits and citrus. Its photostable nature makes it a sustainable choice for pest control in agriculture .
Veterinary Science: Control of Synanthropic Pests
In veterinary science, Diofenolan is utilized to manage synanthropic pests such as Musca domestica (housefly), which are common in farms and waste landfills. It affects the reproductive ability of these pests, causing morphological alterations in ovaries and ovarioles, thus contributing to pest control .
Molecular Biology: Hormonal Interaction Studies
Diofenolan is used in molecular biology to investigate the interactions between synthetic hormones and natural endocrine systems. Studies on the effects of Diofenolan on the corpora allata of Musca domestica provide insights into the hormonal regulation of reproduction and development in insects .
Environmental Science: Sustainable Pest Defense Strategies
Environmental scientists study the application of Diofenolan within sustainable defense strategies against pests. Its low health and environmental impact make it an attractive alternative to traditional insecticides, aligning with the goals of sustainable agriculture and pest management .
Pharmacology: Development of Insecticide Formulations
In pharmacology, Diofenolan is explored for developing new insecticide formulations. Its efficacy against various pests, including the polyphagous pest Spodoptera litura , is evaluated to create potent and safe products for agricultural use .
Biochemistry: Juvenile Hormone Analogue Research
Biochemists utilize Diofenolan to study the structure and function of juvenile hormone analogs. By analyzing its impact on pests like Spodoptera litura , researchers can understand the biochemical pathways influenced by juvenile hormones and their analogs .
Mécanisme D'action
Target of Action
Diofenolan is a potent juvenile hormone (JH) mimic and molt inhibitor . It primarily targets the endocrine system of insects, specifically the corpora allata, an endocrine gland that produces the juvenile hormone required for ovarian development .
Mode of Action
Diofenolan interferes with the normal juvenile hormone levels and the activity of the prothoracic gland . This interference induces an inhibitory action on the synthesis, release, and action of the molting hormone ecdysone . As a result, it disrupts the normal growth, development, metamorphosis, and molting in insects, rendering them non-viable .
Biochemical Pathways
The primary biochemical pathway affected by Diofenolan is the juvenile hormone pathway. By mimicking the juvenile hormone, Diofenolan disrupts the normal hormonal balance in insects. This disruption leads to a variety of downstream effects, including delayed larval-larval and larval-pupal ecdysis, ecdysial failure, mortality, severe reduction in pupation, deformed pupae, and complete inhibition of adult emergence .
Result of Action
Diofenolan’s action results in several deformities in insects due to its interference with normal growth and development. These include delay in larval-larval and larval-pupal ecdysis, ecdysial failure, mortality, severe reduction in pupation, deformed pupae, and complete inhibition of adult emergence . In the case of the common citrus butterfly, Papilio demoleus, Diofenolan severely hampers its normal growth, development, and metamorphosis .
Action Environment
The environment can influence the action, efficacy, and stability of Diofenolan. Diofenolan is known to be photo-stable , suggesting that it may retain its efficacy under various light conditions
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-ethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-2-18-20-13-17(22-18)12-19-14-8-10-16(11-9-14)21-15-6-4-3-5-7-15/h3-11,17-18H,2,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOOQPFIGYHZFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OCC(O1)COC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041884 | |
| Record name | Diofenolan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diofenolan | |
CAS RN |
63837-33-2 | |
| Record name | Diofenolan [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063837332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diofenolan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diofenolan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIOFENOLAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4809GWT7HE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1H-indol-3-yl)-2-[(6-methyl-2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B1228672.png)
![3-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]-1-phenyl-4-pyrazolecarboxamide](/img/structure/B1228673.png)
![4-hydroxy-3-[2-[6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]oxolan-2-one](/img/structure/B1228675.png)
![2-(Hexylamino)-1-[4-(phenylmethyl)-1-piperidinyl]ethanone](/img/structure/B1228676.png)
![N-(7-methyl-2,5-dioxo-4,4a,6,10b-tetrahydro-3H-pyrano[3,2-c]quinolin-3-yl)propanamide](/img/structure/B1228678.png)
![2-[[[5-(2-Fluoroanilino)-1,3,4-thiadiazol-2-yl]thio]methyl]isoindole-1,3-dione](/img/structure/B1228679.png)
![N-[5-(phenylmethyl)-2-thiazolyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B1228680.png)
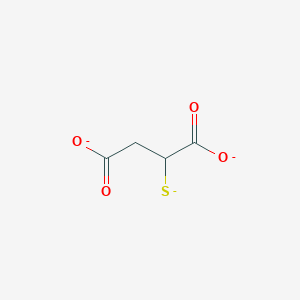
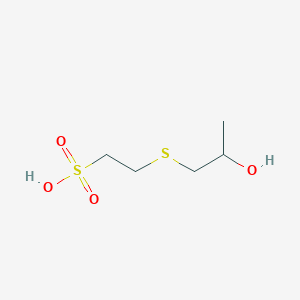

![5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one](/img/structure/B1228687.png)
![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanyl-propyl]amino]-2-phenyl-benzoyl]amino]-4-methyl-pentanoate](/img/structure/B1228691.png)
